molecular formula C25H38O5 B12736126 2-(3-(4-Methoxyphenyl-1-oxo-2-propenyl)oxy)-1-methylpropyl undecanoate CAS No. 84006-40-6

2-(3-(4-Methoxyphenyl-1-oxo-2-propenyl)oxy)-1-methylpropyl undecanoate

Cat. No.: B12736126
CAS No.: 84006-40-6
M. Wt: 418.6 g/mol
InChI Key: HEOGSXAZUOIHPQ-KNTRCKAVSA-N
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Description

2-(3-(4-Methoxyphenyl-1-oxo-2-propenyl)oxy)-1-methylpropyl undecanoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a methoxyphenyl group, a propenyl group, and an undecanoate ester, making it a subject of interest in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Methoxyphenyl-1-oxo-2-propenyl)oxy)-1-methylpropyl undecanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the esterification of 4-methoxyphenyl acetic acid with undecanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Methoxyphenyl-1-oxo-2-propenyl)oxy)-1-methylpropyl undecanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the propenyl group to a saturated alkyl chain.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-(4-Methoxyphenyl-1-oxo-2-propenyl)oxy)-1-methylpropyl undecanoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(4-Methoxyphenyl-1-oxo-2-propenyl)oxy)-1-methylpropyl undecanoate involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The propenyl group may also play a role in the compound’s biological effects by interacting with cellular membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl acetic acid: Shares the methoxyphenyl group but lacks the propenyl and undecanoate ester groups.

    Undecanoic acid: Contains the undecanoate ester but lacks the methoxyphenyl and propenyl groups.

    4-Methoxyphenyl propionate: Similar structure but with a propionate ester instead of undecanoate.

Uniqueness

2-(3-(4-Methoxyphenyl-1-oxo-2-propenyl)oxy)-1-methylpropyl undecanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

84006-40-6

Molecular Formula

C25H38O5

Molecular Weight

418.6 g/mol

IUPAC Name

3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxybutan-2-yl undecanoate

InChI

InChI=1S/C25H38O5/c1-5-6-7-8-9-10-11-12-13-24(26)29-20(2)21(3)30-25(27)19-16-22-14-17-23(28-4)18-15-22/h14-21H,5-13H2,1-4H3/b19-16+

InChI Key

HEOGSXAZUOIHPQ-KNTRCKAVSA-N

Isomeric SMILES

CCCCCCCCCCC(=O)OC(C)C(C)OC(=O)/C=C/C1=CC=C(C=C1)OC

Canonical SMILES

CCCCCCCCCCC(=O)OC(C)C(C)OC(=O)C=CC1=CC=C(C=C1)OC

Origin of Product

United States

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